N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide
Overview
Description
N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide typically involves the condensation of 4-methoxybenzaldehyde with acetophenone under basic conditions to form the chalcone intermediate. This intermediate is then reacted with propanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, and ketones.
Reduction: Saturated ketones and alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates the activity of nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and other signaling pathways to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]carbamate
- N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]acetamide
- N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]butanamide
Uniqueness
N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide is unique due to its specific structural features, which confer distinct biological activities. Its methoxy group and α,β-unsaturated carbonyl system play crucial roles in its reactivity and interaction with biological targets .
Properties
IUPAC Name |
N-[4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-19(22)20-16-9-7-15(8-10-16)18(21)13-6-14-4-11-17(23-2)12-5-14/h4-13H,3H2,1-2H3,(H,20,22)/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSDCQJVLVWBBE-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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